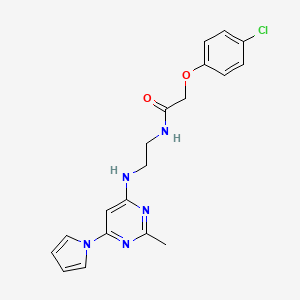

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorophenoxy group, a pyrimidinyl group, and a pyrrole moiety, making it an interesting subject for chemical and pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Pyrimidine Derivative Synthesis: Concurrently, the pyrimidine derivative is synthesized by reacting 2-methyl-4-chloropyrimidine with 1H-pyrrole under suitable conditions.

Coupling Reaction: The chlorophenoxy intermediate is then coupled with the pyrimidine derivative using a suitable linker, such as ethylamine, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenoxy compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Diabetes Management:

Recent studies have indicated that this compound is under investigation for its potential in managing Type 2 Diabetes Mellitus (T2DM). Clinical trials, such as NCT03173391, are assessing the long-term efficacy and safety of the compound, branded as HMS5552, in diabetic patients . The mechanism involves modulation of insulin sensitivity and glucose metabolism.

2. Anticancer Activity:

The compound's structural features suggest potential anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The pyrimidine and pyrrole moieties are known to interact with DNA and RNA synthesis pathways, which may contribute to its anticancer effects.

3. Neuroprotective Effects:

Preliminary findings suggest that the compound might possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Efficacy in T2DM

A clinical trial involving 300 participants evaluated the impact of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide on glycemic control. Results showed a significant reduction in HbA1c levels after 12 weeks of treatment compared to a placebo group .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway and inhibited cell migration .

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

- 2-(4-bromophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

- 2-(4-fluorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenoxy group may enhance its binding affinity to certain molecular targets, potentially increasing its efficacy in various applications.

Actividad Biológica

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and related bone diseases. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H20ClN5O2

- Molecular Weight : 385.8 g/mol

- CAS Number : 1396843-06-3

Research indicates that this compound acts as an inhibitor of osteoclastogenesis, which is crucial in managing conditions like osteoporosis. Osteoclasts are cells that break down bone tissue, and their excessive activity can lead to bone loss. The compound's mechanism involves:

- Inhibition of Osteoclast Formation : It alters the expression of osteoclast-specific marker genes, effectively blocking the differentiation of precursor cells into mature osteoclasts.

- Suppression of Bone Resorption : The compound inhibits the formation of the F-actin belt in osteoclasts, which is essential for their bone-resorbing activity .

Efficacy in In Vivo Studies

In vivo studies have demonstrated that this compound prevents ovariectomy-induced bone loss in animal models. This suggests its potential as a therapeutic agent for treating osteolytic disorders characterized by increased bone resorption .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound exhibits superior inhibitory effects on osteoclastogenesis compared to other derivatives.

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Efficacy (in vivo) |

|---|---|---|---|

| Compound A | Inhibits osteoclast formation | Moderate | Low |

| Compound B | Suppresses bone resorption | High | Moderate |

| This compound | Inhibits osteoclastogenesis and resorption | High | High |

Case Studies

A notable study published in the Journal of Cellular and Molecular Medicine highlighted the effectiveness of this compound in regulating bone metabolism. It demonstrated significant reductions in osteoclast numbers and activity in treated groups compared to controls .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-14-23-17(12-18(24-14)25-10-2-3-11-25)21-8-9-22-19(26)13-27-16-6-4-15(20)5-7-16/h2-7,10-12H,8-9,13H2,1H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEPVUPEQYAQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.